4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid
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Overview
Description
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the benzoic acid moiety and the chloropyridazinyl group under controlled conditions. Common reagents used in these reactions include chlorinating agents, acids, and bases to facilitate the various transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, which also exhibit diverse biological activities.
6-CHLOROPYRIDAZIN-3-YL derivatives: These compounds are known for their potential therapeutic applications and are often studied for their pharmacological properties.
Uniqueness
The uniqueness of 4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H14ClN5O3 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-[1-(6-chloropyridazin-3-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H14ClN5O3/c1-9-16-12(10-2-4-11(5-3-10)18(26)27)8-15(25)20-17(16)24(23-9)14-7-6-13(19)21-22-14/h2-7,12H,8H2,1H3,(H,20,25)(H,26,27) |
InChI Key |
MUQJUUBMLXWIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)O)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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